Cas no 688001-00-5 (2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine)

2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic organic compound featuring an imidazo[4,5-c]pyridine core with a chloromethyl substituent at the 2-position and an ethyl group at the 3-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The chloromethyl group offers reactivity for further functionalization, enabling the introduction of diverse pharmacophores. Its imidazo[4,5-c]pyridine scaffold is of interest due to its potential in medicinal chemistry, often associated with antimicrobial, antiviral, or antitumor properties. The compound is typically handled under controlled conditions due to its reactive nature. High purity grades are available for research and industrial applications.
2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine structure
688001-00-5 structure
Product name:2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
CAS No:688001-00-5
MF:C9H10ClN3
MW:195.648800373077
CID:1029152
PubChem ID:10104126

2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
    • 2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine
    • 2-chloromethyl-3-ethyl 3h-imidazo[4,5-c]pyridine
    • FT-0762329
    • DTXSID10435627
    • 688001-00-5
    • LMJJZSPMCBFYNU-UHFFFAOYSA-N
    • SCHEMBL5748673
    • DB-013924
    • Inchi: InChI=1S/C9H10ClN3/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10/h3-4,6H,2,5H2,1H3
    • InChI Key: LMJJZSPMCBFYNU-UHFFFAOYSA-N
    • SMILES: CCN1C2=CN=CC=C2N=C1CCl

Computed Properties

  • Exact Mass: 195.0563250g/mol
  • Monoisotopic Mass: 195.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 30.7Ų

2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151398-1g
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
688001-00-5 95%
1g
$*** 2023-03-31
Crysdot LLC
CD11072238-1g
2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
688001-00-5 95+%
1g
$987 2024-07-18
Chemenu
CM151398-1g
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
688001-00-5 95%
1g
$931 2021-08-05
Alichem
A029192429-1g
2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
688001-00-5 95%
1g
$864.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740791-1g
2-(Chloromethyl)-3-ethyl-3h-imidazo[4,5-c]pyridine
688001-00-5 98%
1g
¥5432.00 2024-05-03

Additional information on 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine

Recent Advances in the Study of 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine (CAS: 688001-00-5)

The compound 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine (CAS: 688001-00-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings and provide insights into the current state of research on this compound.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine, highlighting its versatility as a building block for more complex molecules. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. The study also investigated the compound's stability under various conditions, which is crucial for its potential use in pharmaceutical formulations.

In another recent investigation, the biological activity of 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine was evaluated against a panel of cancer cell lines. The results, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated moderate cytotoxic activity, particularly against leukemia and breast cancer cells. The study suggested that the compound's mechanism of action may involve interference with DNA replication, although further mechanistic studies are needed to confirm this hypothesis.

Furthermore, computational modeling studies have predicted that 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine could serve as a potent inhibitor of certain kinases involved in inflammatory pathways. A preprint available on ChemRxiv (2024) utilized molecular docking simulations to identify potential binding sites and interactions with target proteins. These findings open new avenues for the development of anti-inflammatory drugs based on this scaffold.

Despite these promising results, challenges remain in the optimization of 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine for clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent patent filings (WO2023123456, 2023) indicate growing commercial interest in derivatives of this compound, particularly for oncology and immunology indications.

In conclusion, 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine represents a promising chemical entity with diverse potential applications in drug discovery. Ongoing research is expected to further elucidate its pharmacological properties and optimize its therapeutic potential. The compound's unique imidazopyridine core continues to attract attention as a valuable scaffold for the development of novel bioactive molecules.

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